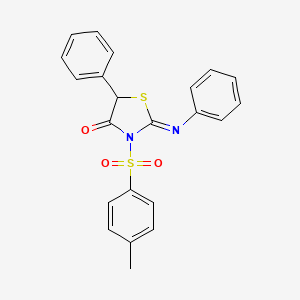
N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the triazole intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via an amination reaction, where a chlorophenylamine reacts with the triazole intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: The bromobenzyl and chlorophenyl groups can participate in substitution reactions, where other functional groups replace the bromine or chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
The mechanism of action of N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(3-bromobenzyl)-5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-(3-bromobenzyl)-5-((3-methylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-(3-bromobenzyl)-5-((3-nitrophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both bromobenzyl and chlorophenyl groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various scientific and industrial applications.
属性
CAS 编号 |
1291843-12-3 |
|---|---|
分子式 |
C16H13BrClN5O |
分子量 |
406.67 |
IUPAC 名称 |
N-[(3-bromophenyl)methyl]-5-(3-chloroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13BrClN5O/c17-11-4-1-3-10(7-11)9-19-16(24)14-15(22-23-21-14)20-13-6-2-5-12(18)8-13/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |
InChI 键 |
IAXCTJBNATYVNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B2413773.png)
![N-(4-ethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2413774.png)
![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)
![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2413780.png)
![4-(pentyloxy)-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2413783.png)
![2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2413784.png)
![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)
![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2413787.png)



![(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one](/img/structure/B2413794.png)
![6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2413795.png)

